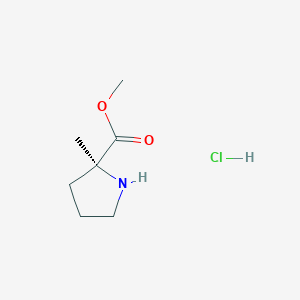

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Descripción general

Descripción

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound . It is also known as “L-Proline methyl ester hydrochloride” or "Methyl L-prolinate hydrochloride" .

Physical And Chemical Properties Analysis

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a white powder . It has a CAS Number of 2133-40-6 and an MDL Number of MFCD00012708 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results .

Aplicaciones Científicas De Investigación

Synthesis of Protected Glycine Derivatives

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride: is utilized as a starting material for the synthesis of protected glycine derivatives . These derivatives serve as versatile asymmetric building blocks in the synthesis of more complex molecules. Protected amino acids like these are crucial in peptide synthesis, where they prevent unwanted side reactions and help in the formation of peptide bonds in a controlled manner.

Piperidine Derivatives in Drug Design

The compound’s piperidine moiety is significant in pharmaceutical chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are essential for designing drugs due to their structural importance and presence in various alkaloids. The versatility of piperidine derivatives allows for a wide range of pharmacological applications, including antihypertensive agents, local anesthetics, and antipsychotics.

Biological Activity Studies

Piperidine structures are commonly found in biologically active compounds. The methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can be used to synthesize compounds for biological activity studies . These studies can lead to the discovery of new drugs and therapeutic agents by exploring the biological interactions and mechanisms of action of piperidine-containing compounds.

Asymmetric Synthesis

This compound can be employed in asymmetric synthesis processes to create chiral centers . Asymmetric synthesis is crucial in the production of enantiomerically pure substances, which is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different therapeutic effects.

Multicomponent Reactions

The structure of methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride lends itself well to multicomponent reactions (MCRs) . MCRs are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single reaction vessel, saving time and reducing waste.

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis, and this compound can act as a precursor in such reactions to form various cyclic structures . These reactions are important for constructing the core rings of many natural products and pharmaceuticals.

Mecanismo De Acción

Target of Action

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as Methylphenidate, primarily targets the central nervous system . It acts on the dopamine and norepinephrine neurotransmitters, increasing their presence in the extraneuronal space . This compound is used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy .

Mode of Action

It has been shown to act as a norepinephrine and dopamine reuptake inhibitor (ndri), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects .

Biochemical Pathways

It is known that the compound affects the dopaminergic and noradrenergic systems, which play crucial roles in attention, motivation, and reward processes .

Pharmacokinetics

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is rapidly and extensively absorbed from the tablets following oral administration . Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%), and large individual differences exist . The pharmacokinetic half-life of the compound is 2 to 3 hours .

Result of Action

The action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride results in increased cognitive function, including sustained attention and working memory . It also reduces movement and impulsivity . These effects make it an effective treatment for conditions like ADHD .

Action Environment

The action, efficacy, and stability of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary significantly among individuals, and factors such as age, overall health, and other individual characteristics can influence its action .

Propiedades

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

CAS RN |

220060-08-2 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)